Methyl 2-acetylamino-3-chloropropionate Methyl 2-acetylamino-3-chloropropionate
Brand Name: Vulcanchem
CAS No.: 18635-38-6
VCID: VC0016465
InChI: InChI=1S/C6H10ClNO3/c1-4(9)8-5(3-7)6(10)11-2/h5H,3H2,1-2H3,(H,8,9)
SMILES: CC(=O)NC(CCl)C(=O)OC
Molecular Formula: C6H10ClNO3
Molecular Weight: 179.6 g/mol

Methyl 2-acetylamino-3-chloropropionate

CAS No.: 18635-38-6

VCID: VC0016465

Molecular Formula: C6H10ClNO3

Molecular Weight: 179.6 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-acetylamino-3-chloropropionate - 18635-38-6

Description

Methyl 2-acetylamino-3-chloropropionate, also known as N-acetyl-3-chloroalanine methyl ester, is a chemical compound with diverse applications in chemical and biological sciences . It has a molecular formula of C6H10ClNO3C_6H_{10}ClNO_3 and a molecular weight of approximately 179.602 g/mol. This compound typically appears as a white solid . It has a melting point between 74 and 76°C and a boiling point of approximately 303.6°C at 760 mmHg . The density of Methyl 2-acetylamino-3-chloropropionate is around 1.2 g/cm³, and it has a flash point of 137.4°C .

This chemical is used in synthesizing other organic compounds, including amides, acids, and esters . It can also be employed in bioscience as an enzyme inhibitor or substrate . Methyl 2-acetylamino-3-chloropropionate serves as a precursor in synthesizing Ramipril, a highly effective ACE inhibitor used to lower blood pressure . The production of methyl 2-acetylamino-3-chloropropionate involves methods that yield high purity levels, making it suitable for pharmaceutical applications.

Structurally similar compounds include acetylated chlorinated derivatives. While specific examples are not provided in the search results, the broader class highlights the relevance of methyl 2-acetylamino-3-chloropropionate in the context of acetylated chlorinated derivatives.

CAS No. 18635-38-6
Product Name Methyl 2-acetylamino-3-chloropropionate
Molecular Formula C6H10ClNO3
Molecular Weight 179.6 g/mol
IUPAC Name methyl 2-acetamido-3-chloropropanoate
Standard InChI InChI=1S/C6H10ClNO3/c1-4(9)8-5(3-7)6(10)11-2/h5H,3H2,1-2H3,(H,8,9)
Standard InChIKey IGKDMFMKAAPDDN-UHFFFAOYSA-N
SMILES CC(=O)NC(CCl)C(=O)OC
Canonical SMILES CC(=O)NC(CCl)C(=O)OC
Synonyms NSC 146379
PubChem Compound 287006
Last Modified Sep 14 2023

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